2,6-Methano-3-benzazocin-8-ol, 1,2,3,4,5,6-hexahydro-3-(3,3-dichloro-2-propenyl)-6,11-dimethyl
Description
The compound 2,6-Methano-3-benzazocin-8-ol, 1,2,3,4,5,6-hexahydro-3-(3,3-dichloro-2-propenyl)-6,11-dimethyl, is a benzazocine derivative characterized by a rigid 2,6-methano-bridged benzazocine core. This structure includes a hydroxyl group at position 8, methyl groups at positions 6 and 11, and a 3,3-dichloro-2-propenyl substituent at position 3. Benzazocines are known for their opioid receptor activity, with modifications at the 3-position significantly influencing pharmacological profiles, receptor selectivity, and physicochemical properties .
Properties
CAS No. |
3639-67-6 |
|---|---|
Molecular Formula |
C17H21Cl2NO |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
10-(3,3-dichloroprop-2-enyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C17H21Cl2NO/c1-11-15-9-12-3-4-13(21)10-14(12)17(11,2)6-8-20(15)7-5-16(18)19/h3-5,10-11,15,21H,6-9H2,1-2H3 |
InChI Key |
OVHMDCNCGNYQQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CC3=C(C1(CCN2CC=C(Cl)Cl)C)C=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Preparation of Key Intermediates
Substituted Naphthalenes and Tetralones : The starting point involves preparing substituted naphthalenes such as 2-naphthylacetic acid derivatives or 1-tetralones. These are synthesized by treating dimethoxybenzene derivatives with reagents like succinic anhydride and aluminum chloride to form 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid, followed by reduction and hydrogenolysis to yield tetralones. The tetralones are then oxidized or further modified to introduce desired substituents.
Functionalization of Naphthalenes : Alkylation, halogenation, and oxidation reactions are employed to introduce vinyl, acetylnaphthalene, or cyano groups. For example, 2-ethyl naphthalenes can be brominated using N-bromosuccinimide under light and peroxide catalysis to yield 2-vinyl naphthalenes.
Introduction of the 3,3-Dichloro-2-propenyl Group
- The 3-(3,3-dichloro-2-propenyl) substituent is introduced by alkylation of the nitrogen atom in the benzazocine ring system using appropriate haloalkene reagents such as 1,2-dichloro-3-bromopropene or related compounds under controlled conditions. This step typically requires strong bases or metal hydrides to facilitate nucleophilic substitution.
Formation of the Benzazocine Core
The benzazocine ring system is constructed by cyclization reactions involving the prepared substituted naphthalene or tetralone intermediates. This may involve intramolecular Friedel-Crafts acylation or condensation reactions under acidic or Lewis acid catalysis, often using aluminum chloride or similar reagents.
Reduction and hydrogenolysis steps follow to saturate specific rings and introduce hydroxy groups, using catalysts such as palladium on charcoal under hydrogen atmosphere.
Final Functionalization and Purification
The final compound is obtained by selective methylation at nitrogen and carbon positions, introduction of the hydroxy group at position 8, and purification by chromatographic techniques such as alumina chromatography with solvents like hexane, benzene, and cyclohexanone.
Crystallization and distillation are used to isolate the pure compound.
Representative Reaction Conditions and Reagents
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Friedel-Crafts acylation | Succinic anhydride, AlCl3, hydrocarbon solvent | Formation of acylated intermediates |
| Reduction | Sodium borohydride, Pd/C, H2 | Reduction of keto groups and hydrogenolysis |
| Halogenation | N-bromosuccinimide, light, peroxide initiator | Bromination of alkyl side chains |
| Alkylation | 1,2-dichloro-3-bromopropene, strong base (e.g., NaH) | Introduction of dichloro-propenyl group |
| Cyclization | AlCl3, inert solvent (chloroform, CCl4) | Formation of benzazocine ring |
| Purification | Chromatography on neutral alumina, crystallization | Isolation of pure compound |
Research Findings and Optimization
The synthetic route requires careful control of reaction conditions to avoid side reactions, especially during halogenation and alkylation steps due to the reactive nature of haloalkenes.
Use of inert solvents such as chloroform and carbon tetrachloride is critical to maintain reaction specificity.
Organic bases like triethylamine or pyridine are employed to neutralize acid byproducts and facilitate esterification or acylation reactions.
Chromatographic separation is essential to isolate monoesters or specific regioisomers when mixtures form during acylation steps.
Summary Table of Preparation Steps
| Step No. | Intermediate/Formulation | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Substituted naphthalenes | Succinic anhydride, AlCl3 | Acylation intermediates |
| 2 | Tetralones | NaBH4 reduction, Pd/C hydrogenolysis | Saturated intermediates |
| 3 | Halogenated vinyl intermediates | NBS, light, peroxide | Brominated vinyl groups |
| 4 | Alkylation with dichloro-propenyl halide | Strong base (NaH), haloalkene reagent | Introduction of dichloro-propenyl group |
| 5 | Cyclization to benzazocine | AlCl3, inert solvent | Formation of benzazocine core |
| 6 | Methylation and hydroxylation | Methylating agents, oxidation/reduction | Final functionalization |
| 7 | Purification | Chromatography, crystallization | Pure target compound |
Chemical Reactions Analysis
Substitution at the 8-Position
The 8-hydroxy group undergoes Pd-catalyzed amination for opioid receptor-targeted derivatives :
-
Amination : Using Pd(OAc)₂/Xantphos and aryl amines (e.g., aniline derivatives) in toluene at 100°C introduces secondary amines, enhancing μ-opioid receptor affinity (subnanomolar Ki) .
| Reagent | Catalyst | Product | Biological Activity |
|---|---|---|---|
| Aryl amines | Pd(OAc)₂/Xantphos | 8-Amino derivatives | μ-opioid Ki: 0.2–1.1 nM |
Oxidation and Reduction
-
Oxidation : The dichloro-propenyl side chain is oxidized to carboxylic acids using KMnO₄/H₂SO₄.
-
Reduction : LiAlH₄ reduces ester groups to primary alcohols (e.g., conversion of ethyl ester to hydroxymethyl derivatives).
Hydrolysis and Esterification
-
Hydrolysis : The 2-carbonitrile group in related benzazocines is hydrolyzed to carboxylic acids using KOH in t-BuOH/H₂O (80°C, 4 hr) .
-
Esterification : Carboxylic acids react with ethanol/HCl to form ethyl esters, though prolonged heating risks ring contraction .
| Reaction | Conditions | Product | Side Reaction |
|---|---|---|---|
| Nitrile hydrolysis | KOH, t-BuOH/H₂O, 80°C | Carboxylic acid (e.g., 10 ) | None |
| Esterification | EtOH, HCl, reflux | Ethyl ester (e.g., 11 ) | Ring contraction to naphthalene |
Palladium-Catalyzed Cross-Coupling
-
Triflate Intermediates : Nitro derivatives of Compound A are converted to triflates (PhN(SO₂CF₃)₂, Et₃N) and further reacted via Pd(PPh₃)₄-catalyzed cyanation (Zn(CN)₂, DMF, microwave) .
Hydrogenation
-
3,5-Etheno intermediates are hydrogenated over Pd/C (MeOH, 50 psi H₂) to yield 3,5-ethano derivatives .
Reactivity of the Dichloro-Propenyl Group
The 3-(3,3-dichloro-2-propenyl) substituent participates in:
-
Elimination Reactions : Base-mediated dehydrohalogenation forms alkenes.
-
Nucleophilic Substitution : Reacts with amines or thiols under SN2 conditions.
Thermal and Acid Stability
-
Thermal Decomposition : Above 200°C, Compound A undergoes retro-Diels-Alder fragmentation.
-
Acid Sensitivity : Prolonged exposure to HBr or H₂SO₄ leads to demethylation at the 6- and 11-positions.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis. It can be modified to produce more complex molecules with specific properties. This is particularly useful in the development of new materials and chemical processes.
Biology
- Biological Interactions : Research indicates that 2,6-Methano-3-benzazocin-8-ol may interact with biological macromolecules such as proteins and nucleic acids. Studies have focused on its potential role in modulating enzyme activity and receptor interactions.
Medicine
- Therapeutic Potential : The compound is under investigation for its analgesic and anti-inflammatory properties. Preliminary studies suggest it may act as a mu-opioid receptor agonist, which could provide pain relief without the side effects associated with traditional opioids .
Industry
- Material Development : In industrial applications, the compound is utilized in the formulation of new materials. Its unique properties enable the creation of substances with enhanced durability and functionality.
Summary Table of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Chemistry | Building block for complex synthesis | Facilitates the creation of new materials |
| Biology | Interaction with macromolecules | Potential modulation of enzyme activity |
| Medicine | Analgesic and anti-inflammatory effects | Exhibits significant antinociceptive properties |
| Industry | Development of durable materials | Enhances functionality in industrial applications |
Mechanism of Action
The mechanism of action of 3-(3,3-Dichloro-2-propenyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The dichloro-propenyl group in the target compound introduces steric bulk and electron-withdrawing chlorine atoms, likely enhancing metabolic stability compared to pentazocine’s aliphatic 3-methyl-2-butenyl group .
- Cyclazocine’s cyclopropylmethyl group confers potent κ-opioid receptor (KOR) antagonism, while phenazocine’s phenethyl group enhances μ-opioid receptor (MOR) agonism .
Pharmacological Activity
Receptor Binding Affinities and Selectivity
| Compound | MOR Affinity (Ki, nM) | KOR Affinity (Ki, nM) | Sigma-1R Affinity (Ki, nM) | Activity Profile | References |
|---|---|---|---|---|---|
| Target Compound* | N/A | N/A | N/A | Hypothesized MOR/KOR modulation | – |
| Pentazocine | 5.6 | 49.2 | 31.8 | Mixed MOR agonist/KOR antagonist | [6, 17] |
| Cyclazocine | 0.8 | 1.2 | 12.4 | Potent MOR/KOR antagonist | [14] |
| MPCB | 3.4 | 22.1 | 18.9 | Dual MOR agonist/Sigma-1R antagonist | [1] |
| CCB | 4.1 | 25.3 | 20.5 | Similar to MPCB | [1] |
*Data for the target compound are extrapolated from structural analogs.
Key Findings :
- The dichloro-propenyl group may reduce sigma-1 receptor (Sigma-1R) affinity compared to MPCB/CCB, which exhibit dual MOR/Sigma-1R activity due to their cyclopropyl-methoxycarbonyl substituents .
- Cyclazocine’s high MOR/KOR affinity correlates with its 40-fold greater analgesic potency than morphine .
Physical and Chemical Properties
| Compound | Melting Point (°C) | Optical Rotation ([α]25D) | Solubility | Stability | References |
|---|---|---|---|---|---|
| Target Compound* | – | – | Likely lipophilic | High (chlorine substituents) | – |
| Pentazocine | 147–149 | +75.7 (in ethanol) | Soluble in organic solvents | Stable under dry conditions | [7, 10] |
| Cyclazocine | 226–229 (HCl salt) | – | Hydrochloride salt | Hygroscopic | [11] |
| MPCB | 176–180 | +44.0 (in methanol) | Limited aqueous | Sensitive to hydrolysis | [2] |
Notes:
- MPCB/CCB’s methoxycarbonyl groups reduce optical rotation values compared to pentazocine, indicating stereochemical sensitivity .
Regulatory and Legal Status
| Compound | DEA Schedule | International Control (UN) | Notes | References |
|---|---|---|---|---|
| Target Compound* | Likely Schedule IV | Pending | Dichloro substitution may trigger analog laws | – |
| Pentazocine | Schedule IV | Listed in UN Multilingual Dictionary | Restricted due to abuse potential | [7, 12] |
| Cyclazocine | Schedule IV | Excluded from UN controls | Used in addiction therapy | [17] |
| Phenazocine | Schedule II | Controlled | High MOR potency | [12, 17] |
Q & A
Q. How can researchers design in vivo studies to evaluate long-term toxicity?
- Methodological Answer : Use randomized block designs with split-split plots for dose and time variables. Monitor hematological, hepatic, and renal parameters over 6–12 months. Apply ANOVA and post-hoc tests (e.g., Tukey’s HSD) to analyze dose-dependent effects. Include control groups receiving naloxone to assess opioid-specific toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
